

L-Moses Selectivity and Potency Profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: L-Moses

Cat. No.: S533399

[Get Quote](#)

The tables below summarize the quantitative data available for **L-Moses**, which is a high-affinity, cell-permeable inhibitor for the PCAF (KAT2B) and GCN5 (KAT2A) bromodomains [1] [2] [3].

Table 1: In Vitro Binding Affinity

Target Bromodomain	Assay Type	Potency (Kd or Ki)	Citation
PCAF (KAT2B)	BROMOscan	Kd = 48 nM	[2]
PCAF (KAT2B)	HTRF Binding Assay	Ki = 47 nM	[1] [2]
PCAF (KAT2B)	Isothermal Titration Calorimetry (ITC)	Kd = 126 nM	[2] [3]
GCN5 (KAT2A)	BROMOscan	Kd = 220 nM	[2]
GCN5 (KAT2A)	Isothermal Titration Calorimetry (ITC)	Kd = 600 nM	[1] [2]

Table 2: Cellular Activity & Off-Target Profile

Parameter	Assay/Description	Result / Value	Citation
Cellular Target Engagement (PCAF)	NanoBRET (vs. truncated PCAF Brd)	IC50 = 220 nM	[2]

Parameter	Assay/Description	Result / Value	Citation
Cellular Target Engagement (PCAF)	NanoBRET (vs. full-length PCAF)	IC50 = 1.2 μ M	[2]
Selectivity vs. BRD4	Binding Assays	>4,500-fold	[1] [2]
Selectivity vs. Other Bromodomains	Panel of 48 human bromodomains (DSF & BROMOScan)	No significant activity except for GCN5 [1] [4] [3].	[1] [4]
Key Off-Targets	GPCR Panel (130 targets)	Binds to Opioid receptors (Mu: 100 nM; Kappa: 1.1 μ M) and the 5-HT transporter (220 nM) at 10 μ M [2].	[2]
Cytotoxicity	Viability in PBMCs (24 hr)	No observed cytotoxicity at up to 10 μ M [1] [2].	[1] [2]

Experimental Protocols & Best Practices

To ensure the reliability of your data, here are the key experimental protocols and recommendations from the literature.

1. Recommended Cellular Assay: NanoBRET Target Engagement This protocol measures the displacement of a NanoLuc-tagged PCAF bromodomain from Halo-tagged histone H3.3 in living HEK293 cells [2].

- **Cell Line:** HEK293 cells.
- **Key Reagents:**
 - Constructs expressing **Nluc-PCAF bromodomain** (truncated or full-length) and **HaloTag-H3.3**.
 - **L-Moses** and its inactive enantiomer, **D-Moses** (negative control).
- **Workflow:**
 - Co-transfect cells with the Nluc-PCAF and HaloTag-H3.3 constructs.
 - Allow 24-48 hours for expression.
 - Treat cells with a titration of **L-Moses** (e.g., 0.001 μ M to 10 μ M) and the negative control D-Moses.
 - Add the NanoBRET 618 substrate and the HaloTag ligand.

- Incubate for the recommended time (as per Promega protocol).
- Measure both donor (450 nm) and acceptor (610 nm) emission to calculate the BRET ratio.
- Plot the BRET ratio against the compound concentration to determine the IC50 value.

2. Essential Controls

- **Use the Negative Control:** Always include the inactive enantiomer **D-Moses** in your experiments. This controls for any off-target or non-specific effects caused by the compound's chemical structure that are unrelated to bromodomain binding [4] [2] [5].
- **Consider an Orthogonal Probe:** For critical studies, you may use **GSK4027**, a chemical probe with a different chemotype that also targets PCAF/GCN5 bromodomains. This helps confirm that observed phenotypes are on-target [6] [5].

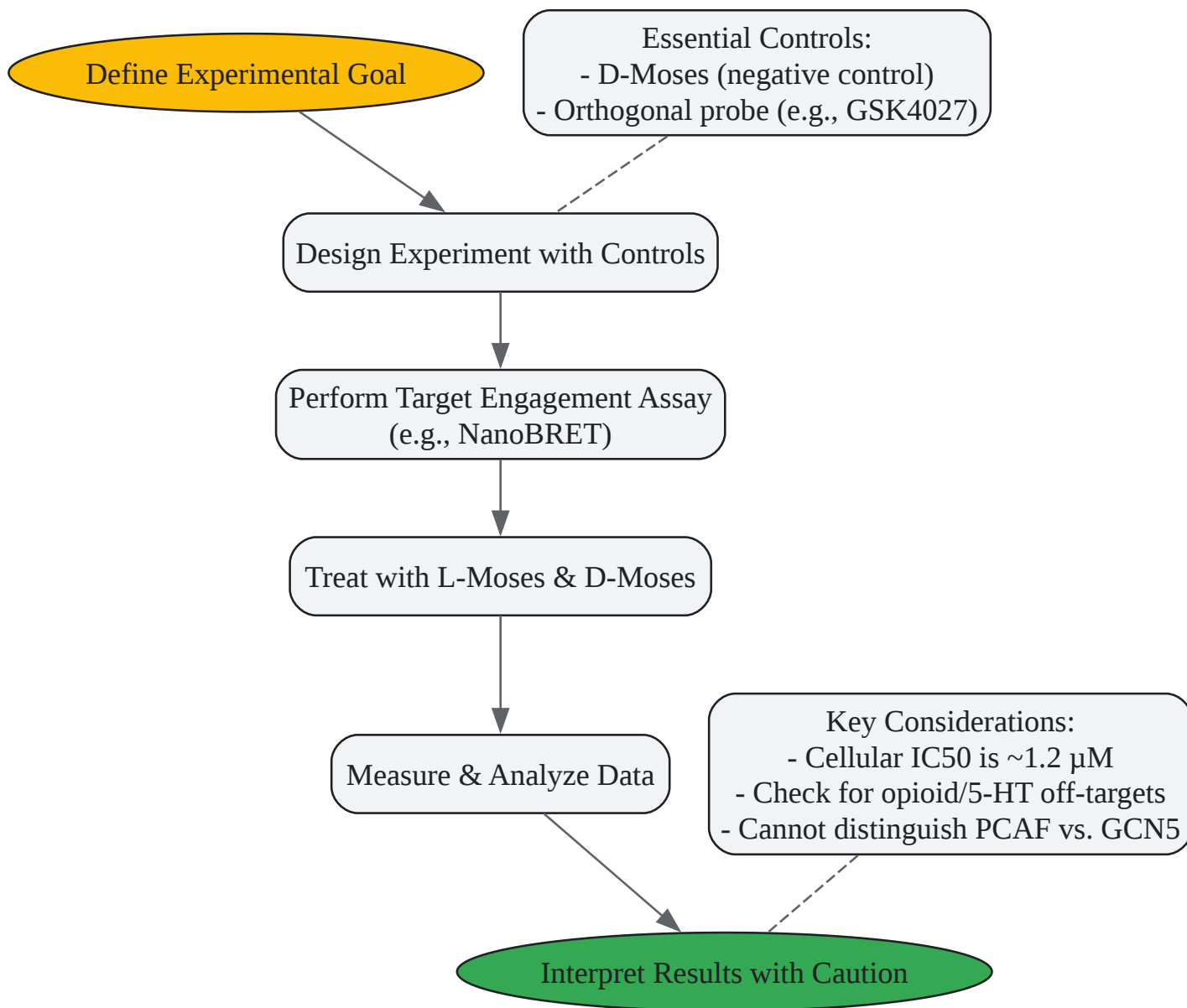
Troubleshooting Common Issues

Here are solutions to problems frequently encountered when working with **L-Moses**.

- **FAQ 1: The cellular phenotype I observe with L-Moses is weak or requires high concentrations. Why?** This is a known characteristic of **L-Moses**. The affinity for the full-length PCAF protein in cells is in the low micromolar range (IC50 ~1.2 μ M) [2] [5]. Expert reviews on Chemicalprobes.org also note that its cellular potency is weaker compared to other probes like GSK4027 [4] [5]. It is crucial to use the **D-Moses** control to confirm that any effect at high concentrations is indeed on-target.
- **FAQ 2: How can I be sure my results are specific to PCAF/GCN5 inhibition and not other bromodomains?** **L-Moses** has been profiled against a panel of 48 bromodomains and showed excellent selectivity, with significant binding only to PCAF and its close homolog GCN5 [1] [3]. However, it is difficult to distinguish between PCAF and GCN5 functions with this probe, as it inhibits both [4] [5]. For studies requiring single-target specificity, genetic approaches are recommended.
- **FAQ 3: Are there any critical off-targets I should be aware of outside the bromodomain family?** Yes. While selective within the bromodomain family, **L-Moses** shows activity against **opioid receptors** and the **5-HT (serotonin) transporter** in a GPCR panel [2]. If your research involves neurological or signaling pathways related to these targets, you must interpret your data with caution and use the D-Moses control rigorously.

Experimental Workflow Diagram

The following diagram outlines the key steps and considerations for a cellular experiment using **L-Moses**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. L Moses dihydrochloride | Bromodomains [tocris.com]
2. L-Moses A chemical probe for PCAF and GCN5 ... [thesgc.org]
3. Discovery of a PCAF Bromodomain Chemical Probe [pmc.ncbi.nlm.nih.gov]
4. Probe L-Moses [chemicalprobes.org]
5. L-Moses (PD056879, MSFPLTWUFWOKBX-IFXJQAMLSA-N) [probes-drugs.org]
6. A chemical toolbox for the study of bromodomains and ... [nature.com]

To cite this document: Smolecule. [L-Moses Selectivity and Potency Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533399#l-moses-bromodomain-selectivity-panel>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com